- Preparation of pyrrolidine-fused thiadiazine dioxide compounds as beta site APP cleaving enzyme (BACE) inhibitors, pharmaceutical compositions, and their use, World Intellectual Property Organization, , ,
Cas no 954220-98-5 (2,4-Dichloro-5-fluoro-6-methylpyrimidine)
Il 2,4-Dicloro-5-fluoro-6-metilpirimidina è un composto eterociclico aromatico clorurato e fluorurato, ampiamente utilizzato come intermedio chiave nella sintesi di farmaci e agrochimici. Grazie alla sua struttura pirimidinica altamente funzionalizzata, offre elevata reattività nei processi di sostituzione nucleofila, consentendo l'introduzione selettiva di ulteriori gruppi funzionali. La presenza simultanea di atomi di cloro in posizione 2 e 4, combinata con il fluoro in posizione 5, ne fa un precursore versatile per la produzione di composti biologicamente attivi. Il gruppo metilico in posizione 6 conferisce ulteriore stabilità sterica e influenza le proprietà elettroniche dell'anello. Questo derivato pirimidinico trova applicazione principalmente nella sintesi di principi attivi farmaceutici, in particolare per antimicrobici e antitumorali.
954220-98-5 structure
Product Name:2,4-Dichloro-5-fluoro-6-methylpyrimidine
Numero CAS:954220-98-5
MF:C5H3Cl2FN2
MW:180.99512219429
MDL:MFCD09863051
CID:2129117
PubChem ID:24903513
Update Time:2025-07-28
2,4-Dichloro-5-fluoro-6-methylpyrimidine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,4-Dichloro-5-fluoro-6-methylpyrimidine
- IYGLMCCNOPCDCR-UHFFFAOYSA-N
- NE59619
- AK206555
- 2,4-dichloro-5-fluoro-6-methyl-pyrimidine
- AB0078671
- Pyrimidine, 2,4-dichloro-5-fluoro-6-methyl-
- 2,4-Dichloro-5-fluoro-6-methylpyrimidine (ACI)
- 954220-98-5
- SB57777
- EN300-126886
- DTXSID30647942
- AKOS006312029
- Z1198234957
- DS-10130
- SCHEMBL12599932
- SY021590
- MFCD09863051
- DB-355192
- CS-0039159
-
- MDL: MFCD09863051
- Inchi: 1S/C5H3Cl2FN2/c1-2-3(8)4(6)10-5(7)9-2/h1H3
- Chiave InChI: IYGLMCCNOPCDCR-UHFFFAOYSA-N
- Sorrisi: FC1C(C)=NC(Cl)=NC=1Cl
Proprietà calcolate
- Massa esatta: 179.9657317g/mol
- Massa monoisotopica: 179.9657317g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 10
- Conta legami ruotabili: 0
- Complessità: 124
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 25.8
- XLogP3: 2.6
2,4-Dichloro-5-fluoro-6-methylpyrimidine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13620-10g |
2,4-dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 95% | 10g |
$1550 | 2023-09-07 | |
| TRC | D400710-10mg |
2,4-dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D400710-50mg |
2,4-dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 50mg |
$ 160.00 | 2022-06-05 | ||
| TRC | D400710-100mg |
2,4-dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 100mg |
$ 250.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KG985-1g |
2,4-Dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 95+% | 1g |
3291CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KG985-100mg |
2,4-Dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 95+% | 100mg |
986CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KG985-5g |
2,4-Dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 95+% | 5g |
10078CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KG985-25g |
2,4-Dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 95+% | 25g |
26878CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | KG985-250mg |
2,4-Dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 95+% | 250mg |
1645CNY | 2021-05-07 | |
| Chemenu | CM121185-250mg |
2,4-Dichloro-5-fluoro-6-methylpyrimidine |
954220-98-5 | 95% | 250mg |
$106 | 2024-07-18 |
2,4-Dichloro-5-fluoro-6-methylpyrimidine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Diethyl ether , Tetrahydrofuran , 1,2-Dimethoxyethane ; 10 min, 0 °C; 1 h, 10 - 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; < 5 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; < 15 °C; 30 min, < 15 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; < 5 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; < 15 °C; 30 min, < 15 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Diethyl ether , Tetrahydrofuran , 1,2-Dimethoxyethane ; < 15 °C; 1 h, 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 5 °C
1.4 Reagents: Water ; 5 °C → rt
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 5 °C
1.4 Reagents: Water ; 5 °C → rt
Riferimento
- Structure-Based Design of an Iminoheterocyclic β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE) Inhibitor that Lowers Central Aβ in Nonhuman Primates, Journal of Medicinal Chemistry, 2016, 59(7), 3231-3248
Metodo di produzione 3
Condizioni di reazione
1.1 Solvents: Diethyl ether , 1,2-Dimethoxyethane ; 1 h, < 15 °C; 0 °C
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Sodium bicarbonate , Sodium bisulfate , Water
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Sodium bicarbonate , Sodium bisulfate , Water
Riferimento
- Preparation of tetrahydropyrrolothiazinamines as BACE inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Thiophenyl-substituted 2-imino-3-methyl pyrrolo pyrimidinone compounds as bace-1 inhibitors, compositions, and their use, United States, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; rt → 90 °C
1.2 Reagents: Diphenylamine ; 0.5 h, 90 °C; 5 h, 90 °C
1.3 Reagents: Water ; < 30 °C
1.2 Reagents: Diphenylamine ; 0.5 h, 90 °C; 5 h, 90 °C
1.3 Reagents: Water ; < 30 °C
Riferimento
- Preparation of 6-methyl-5-fluoro-2,4-pyrimidinediamine compounds as antineoplastic agents, China, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Diethyl ether , Tetrahydrofuran , 1,2-Dimethoxyethane ; < 15 °C; 1 h, 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Water
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Water
Riferimento
- Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety, Journal of Medicinal Chemistry, 2018, 61(23), 10700-10708
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Diethyl ether , Tetrahydrofuran , 1,2-Dimethoxyethane ; < 15 °C; 1 h, 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Water
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Water
Riferimento
- Preparation of phenyliminomethylpyrrolopyrimidinone derivatives for use as BACE-1 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Solvents: Diethyl ether , Tetrahydrofuran , 1,2-Dimethoxyethane ; < 15 °C; 1 h, 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Water
1.2 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Water
Riferimento
- Preparation of thiophenyliminomethylpyrrolopyrimidinone derivatives for use as BACE-1 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Triethylamine , Iodine Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; 1 h, 15 °C; 1 min, -5 °C
1.2 Solvents: Water
1.2 Solvents: Water
Riferimento
- Preparation of amine-substituted heterocyclic compounds as EHMT2 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Triethylamine , Diisopropylethylamine , Phosphorus oxychloride ; 3 h, 40 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation method of 2-chloro-5-fluoro-6-methylpyrimidine, China, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, 10 - 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine Catalysts: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; overnight, rt
1.2 Reagents: Triethylamine Catalysts: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C; overnight, rt
Riferimento
- Heterocyclic compound and its composition and application as anti-influenza virus drug, China, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, 15 °C
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
Riferimento
- Heterocylic compound as inhibitor against influenza virus and its preparation, China, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; < 15 °C; 1 h, 15 °C; 15 °C → 0 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; < 15 °C
1.4 Reagents: Water ; < 25 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 5 °C
1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; < 15 °C
1.4 Reagents: Water ; < 25 °C
1.5 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Hexahydropyrrolothiazine compounds as BACE1 inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Pyrrolidine-fused thiadiazine dioxide compounds as bace inhibitors, compositions, and their use, United States, , ,
2,4-Dichloro-5-fluoro-6-methylpyrimidine Raw materials
2,4-Dichloro-5-fluoro-6-methylpyrimidine Preparation Products
2,4-Dichloro-5-fluoro-6-methylpyrimidine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:954220-98-5)2,4-Dichloro-5-fluoro-6-methylpyrimidine
Numero d'ordine:A905738
Stato delle scorte:in Stock
Quantità:1g/5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:21
Prezzo ($):182.0/741.0
Email:sales@amadischem.com
2,4-Dichloro-5-fluoro-6-methylpyrimidine Letteratura correlata
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:954220-98-5)2,4-Dichloro-5-fluoro-6-methylpyrimidine
Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):182.0/741.0